4-Ethoxy-2,6-dipropyl-1,3-dioxane
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Overview
Description
4-Ethoxy-2,6-dipropyl-1,3-dioxane is an organic compound with the molecular formula C12H24O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,6-dipropyl-1,3-dioxane typically involves the acetalization of 2,6-dipropyl-4-hydroxy-1,3-dioxane with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,6-dipropyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dioxanes.
Scientific Research Applications
4-Ethoxy-2,6-dipropyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-dipropyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dipropyl-4-ethoxy-1,3-dioxane
- 4-Ethoxy-2,6-dimethyl-1,3-dioxane
- 4-Ethoxy-2,6-diethyl-1,3-dioxane
Uniqueness
4-Ethoxy-2,6-dipropyl-1,3-dioxane is unique due to its specific ethoxy and dipropyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
68298-35-1 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-ethoxy-2,6-dipropyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-9-12(13-6-3)15-11(14-10)8-5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
RPALXJBZCMATOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(OC(O1)CCC)OCC |
Origin of Product |
United States |
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